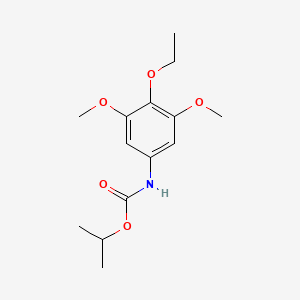
Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group attached to a phenyl ring substituted with ethoxy and dimethoxy groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethoxyphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
4-ethoxy-3,5-dimethoxyphenol+isopropyl chloroformate→Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl (4-methoxyphenyl)carbamate
- Propan-2-yl (4-ethoxyphenyl)carbamate
- Propan-2-yl (3,5-dimethoxyphenyl)carbamate
Uniqueness
Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate is unique due to the presence of both ethoxy and dimethoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84972-12-3 |
|---|---|
Formule moléculaire |
C14H21NO5 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
propan-2-yl N-(4-ethoxy-3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO5/c1-6-19-13-11(17-4)7-10(8-12(13)18-5)15-14(16)20-9(2)3/h7-9H,6H2,1-5H3,(H,15,16) |
Clé InChI |
HZEQXYGVHLQBFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)NC(=O)OC(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



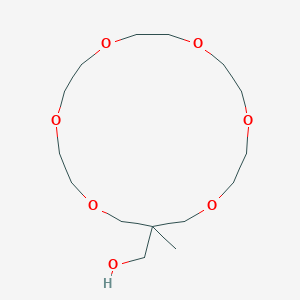

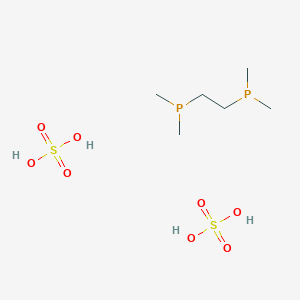
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
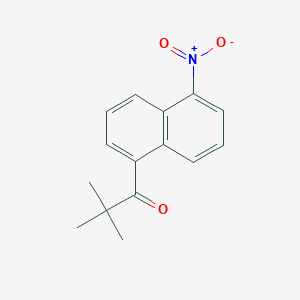
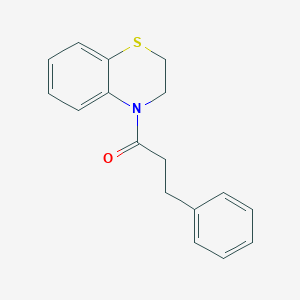

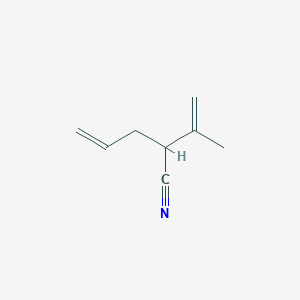
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
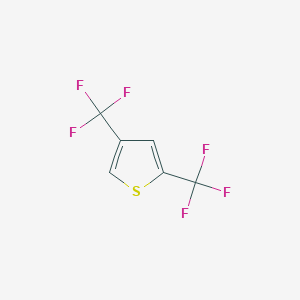
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
